N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide
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Overview
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is a compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin .
Mode of Action
This compound acts as a potent and selective inhibitor of FXa . The compound binds to the active site of FXa, inhibiting its function . This interaction prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . By inhibiting FXa, the compound disrupts these processes, reducing thrombin formation and thus the formation of blood clots .
Pharmacokinetics
This compound is known for its favorable pharmacokinetic profile . It is orally active, indicating good absorption . The compound’s interaction with human serum albumin (HSA) via static quenching suggests it may have a moderate binding constant, which could influence its distribution within the body .
Result of Action
The result of the compound’s action is a reduction in blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, the compound prevents the formation of thrombin and, consequently, fibrin. This reduces the formation of blood clots, which can help prevent thromboembolic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the temperature and pH of its environment . Additionally, the compound’s interaction with other molecules in the body, such as HSA, can also influence its action .
Biochemical Analysis
Biochemical Properties
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide interacts with the coagulation enzyme Factor Xa (FXa) in the human body . The interaction of this compound with FXa is highly specific and potent, which makes it an effective inhibitor of FXa . The compound binds to the S1 subsite of FXa, which is crucial for its high affinity .
Cellular Effects
The effects of this compound on cells are primarily related to its antithrombotic activity. By inhibiting FXa, it prevents the formation of blood clots, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FXa. The compound binds to the S1 subsite of FXa, leading to a decrease in the enzyme’s activity . This binding interaction is crucial for the compound’s high potency and good oral bioavailability .
Metabolic Pathways
The metabolic pathways involving this compound are related to the coagulation cascade, given its role as a FXa inhibitor . Detailed information about the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide typically involves the formation of the oxazolidinone ring followed by the introduction of the methanesulfonamide group. One common method involves the reaction of a phenylglycine derivative with an isocyanate to form the oxazolidinone ring. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylthiophene-2-carboxamide: Another oxazolidinone derivative with potent antithrombotic activity.
N-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylacetamide: Known for its antimicrobial properties.
Uniqueness
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide moiety, in particular, enhances its solubility and reactivity compared to other oxazolidinone derivatives .
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-18(15,16)12-7-10-8-13(11(14)17-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUDSZKENGOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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